molecular formula C9H7NO6 B032747 3-(Methoxycarbonyl)-5-nitrobenzoic acid CAS No. 1955-46-0

3-(Methoxycarbonyl)-5-nitrobenzoic acid

Cat. No. B032747
CAS RN: 1955-46-0
M. Wt: 225.15 g/mol
InChI Key: ZCRNIIJXDRYWDU-UHFFFAOYSA-N
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Patent
US07745470B2

Procedure details

Step G (1): 3-amino-5-(methoxycarbonyl)benzoic acid. A suspension of 3-(methoxycarbonyl)-5-nitrobenzoic acid (20.0 g) and palladium on carbon (5 wt %, 4.0 g) in MeOH (600 mL) was shaken in hydrogenator under hydrogen at 50 psi for 3 h. The mixture was filtered and concentrated in vacuo to give the title compound: 1H NMR (CD3OD, 500 MHz) δ ppm 3.90 (3H, s), 7.52 (1H, m), 7.55 (1H, m), 7.92 (1H, m). MS (ESI) (M−H)− 194.08.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][C@H:11](O)[CH2:10][C@@H:9]1[C:14](O)=O)=O)(C)(C)C.N[C:18]1[CH:19]=[C:20]([CH:24]=[C:25]([C:27]([O:29]C)=O)[CH:26]=1)[C:21]([OH:23])=[O:22].[CH3:31]OC(C1C=C(C=C([N+]([O-])=O)C=1)C(O)=O)=O>[Pd].CO>[CH2:12]([N:8]([CH2:9][CH2:14][CH3:31])[C:27]([C:25]1[CH:24]=[C:20]([CH:19]=[CH:18][CH:26]=1)[C:21]([OH:23])=[O:22])=[O:29])[CH2:11][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1[C@H](C[C@H](C1)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)C(=O)OC
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken in hydrogenator under hydrogen at 50 psi for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)N(C(=O)C=1C=C(C(=O)O)C=CC1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.